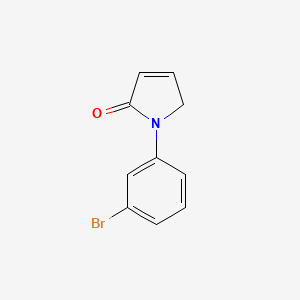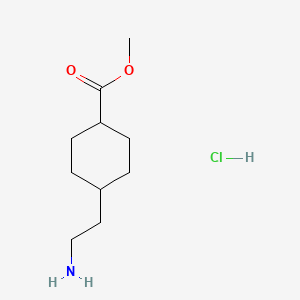
1-Phenyl-1-((tetrahydro-2h-pyran-4-yl)oxy)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine is an organic compound that features a phenyl group, a tetrahydropyran ring, and an amine group
Preparation Methods
The synthesis of 1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine typically involves multiple steps. One common method includes the reaction of phenylacetone with tetrahydropyran-4-ol in the presence of an acid catalyst to form the intermediate compound. This intermediate is then reacted with ammonia or an amine under reductive amination conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific temperature controls
Scientific Research Applications
1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and as a protecting group for alcohols.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine can be compared with similar compounds such as:
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure and are used in similar applications, including as protecting groups and intermediates in organic synthesis.
Phenylpropanamines: These compounds have a similar phenyl and amine structure and are studied for their biological activities and potential pharmaceutical applications.
Oxacyclohexane derivatives: These compounds contain a six-membered ring with an oxygen atom and are used in various chemical and industrial processes
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-(oxan-4-yloxy)-1-phenylpropan-2-amine |
InChI |
InChI=1S/C14H21NO2/c1-11(15)14(12-5-3-2-4-6-12)17-13-7-9-16-10-8-13/h2-6,11,13-14H,7-10,15H2,1H3 |
InChI Key |
HIUSWVFHVDKMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)OC2CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478506.png)
![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)
![2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid](/img/structure/B13478514.png)


![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)

![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)



amino}acetic acid hydrochloride](/img/structure/B13478581.png)
![2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)

